An In-depth Technical Guide to Z-D-Dap(Alloc).DCHA: A Versatile Building Block in Modern Peptide Synthesis
An In-depth Technical Guide to Z-D-Dap(Alloc).DCHA: A Versatile Building Block in Modern Peptide Synthesis
Foreword: Navigating the Nuances of Peptide Chemistry
In the dynamic fields of biochemistry and drug development, the synthesis of custom peptides is a cornerstone technology. It allows for the creation of novel therapeutics, research tools, and diagnostic agents with high specificity and biological activity.[1][2][3][4][5] The precision required in constructing these molecules, amino acid by amino acid, necessitates a sophisticated toolkit of chemical reagents. Among these, protected amino acids are fundamental, preventing unwanted side reactions and ensuring the fidelity of the final peptide sequence.[6][7]
This guide provides a comprehensive technical overview of Z-D-Dap(Alloc).DCHA, a specialized, non-proteinogenic amino acid derivative. It is intended for researchers, scientists, and drug development professionals who are actively engaged in peptide synthesis and seek to leverage the unique properties of this compound. We will dissect its molecular architecture, elucidate the strategic roles of its constituent parts, and provide a practical framework for its application in solid-phase peptide synthesis (SPPS).
It is important to address a potential point of confusion at the outset. The "Z" prefix, denoting a benzyloxycarbonyl group, is also found in the names of certain commercially available caspase inhibitors (e.g., Z-VAD-FMK). However, Z-D-Dap(Alloc).DCHA is not a direct modulator of apoptosis but rather a structural component used to build peptides with tailored functions.
Deconstructing Z-D-Dap(Alloc).DCHA: A Multifaceted Synthetic Tool
The name Z-D-Dap(Alloc).DCHA encapsulates the chemical identity of this reagent. Each component serves a distinct and crucial purpose in the context of peptide synthesis.
-
Z (Benzyloxycarbonyl): This is a classic amine-protecting group.[6][8] Its role is to temporarily block the α-amino group of the diaminopropionic acid, preventing it from forming a peptide bond until desired. The Z-group is known for its stability under a range of conditions and can be removed via hydrogenolysis or strong acids.[6][9]
-
D-Dap (D-2,3-diaminopropionic acid): This is a non-proteinogenic, or "unnatural," amino acid.[10] The "D" configuration indicates its stereochemistry, which can be strategically employed to enhance peptide stability against enzymatic degradation. The core of Dap features two amine groups, providing a unique structural element for peptide modification. The incorporation of Dap into a peptide sequence can influence its conformation, charge, and biological activity.[10][11]
-
Alloc (Allyloxycarbonyl): The Alloc group serves as another amine-protecting group, in this case, for the side-chain amine of the Dap residue.[12] The key feature of the Alloc group is its orthogonality to many other protecting groups, including the Z-group. It is stable to the acidic and basic conditions used to remove other common protecting groups but can be selectively cleaved using a palladium catalyst.[9]
-
DCHA (Dicyclohexylammonium): Many protected amino acids, particularly those that are oily or have limited stability as a free acid, are supplied as a dicyclohexylammonium salt.[13][14] This salt formation enhances the crystallinity, stability, and ease of handling of the compound.[13] Before its use in peptide synthesis, the DCHA salt must be converted to the free carboxylic acid.[13]
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C27H41N3O6 | [15] |
| Molecular Weight | 503.63 g/mol | [15] |
| Appearance | Typically a white to off-white solid | General Knowledge |
| Chirality | D-configuration | [16] |
The Principle of Orthogonal Protection: A Cornerstone of Modern Peptide Synthesis
To construct a peptide with a defined sequence, the reactive functional groups of the constituent amino acids (the α-amino group, the α-carboxyl group, and any side-chain functional groups) must be selectively masked and unmasked. This is achieved through the use of protecting groups. The concept of "orthogonality" is paramount here: an orthogonal set of protecting groups can be removed under distinct chemical conditions without affecting the others.[17]
Z-D-Dap(Alloc).DCHA is an excellent example of a reagent designed with orthogonality in mind. The Z and Alloc groups are mutually compatible, allowing for the selective deprotection of either the α-amino group or the side-chain amino group. This enables the synthesis of complex peptide architectures, such as branched or cyclic peptides, and the site-specific attachment of labels or other molecules to the peptide backbone.[9]
Caption: Orthogonal deprotection strategy using Z-D-Dap(Alloc).
Experimental Workflow: Incorporating Z-D-Dap(Alloc).DCHA in Solid-Phase Peptide Synthesis
The following is a generalized protocol for the use of Z-D-Dap(Alloc).DCHA in a standard Fmoc-based solid-phase peptide synthesis workflow. It is assumed that the peptide chain is being assembled on a suitable resin support.
Step 1: Liberation of the Free Amino Acid from the DCHA Salt
This step is critical to unmask the carboxylic acid for subsequent activation and coupling.
Protocol:
-
Suspend the Z-D-Dap(Alloc).DCHA salt in a suitable organic solvent (e.g., ethyl acetate or a mixture of ethyl acetate and diethyl ether).
-
Add a 10% aqueous solution of phosphoric acid dropwise while stirring until the solid dissolves and two clear phases are observed. The pH of the aqueous layer should be acidic (pH 2-3).[13]
-
Separate the organic layer.
-
Wash the organic layer sequentially with 10% phosphoric acid and then with water until the pH of the aqueous wash is neutral.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the free acid, which may be an oil or a solid.
Causality: The acidic workup protonates the dicyclohexylamine, forming a water-soluble salt that partitions into the aqueous phase, leaving the desired protected amino acid in the organic phase.[13] Phosphoric acid is often preferred over hydrochloric acid to avoid the precipitation of dicyclohexylammonium chloride.[13]
Step 2: Activation and Coupling to the Resin-Bound Peptide
This step forms the peptide bond between the free carboxyl group of Z-D-Dap(Alloc)-OH and the free N-terminal amine of the growing peptide chain on the solid support.
Protocol:
-
Swell the peptide-resin in a suitable solvent such as dimethylformamide (DMF).
-
Deprotect the N-terminal Fmoc group of the resin-bound peptide using a solution of 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF to remove the piperidine and by-products.
-
In a separate vessel, dissolve the Z-D-Dap(Alloc)-OH (from Step 1) in DMF.
-
Add a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA, NMM) to the amino acid solution to pre-activate the carboxylic acid.
-
Add the activated amino acid solution to the washed, deprotected peptide-resin.
-
Allow the coupling reaction to proceed for a specified time (typically 1-2 hours) at room temperature with gentle agitation.
-
Wash the resin extensively with DMF to remove unreacted reagents and by-products.
Causality: The coupling reagent converts the carboxylic acid into a highly reactive species (e.g., an active ester) that is susceptible to nucleophilic attack by the N-terminal amine of the peptide chain, resulting in the formation of a stable amide (peptide) bond.
Step 3: Selective Deprotection and Further Elongation or Modification
This is where the orthogonality of the Z and Alloc groups is exploited.
Scenario A: N-terminal Elongation (Z-group removal)
-
Protocol: To continue peptide chain elongation, the N-terminal Z-group must be removed. This is typically achieved by catalytic hydrogenolysis (e.g., H2 gas with a Palladium-on-carbon catalyst in a suitable solvent).
-
Causality: The palladium catalyst facilitates the cleavage of the benzylic C-O bond in the Z-group, liberating the free amine.
Scenario B: Side-Chain Modification (Alloc-group removal)
-
Protocol: To modify the side chain, the Alloc group is selectively removed. This is accomplished by treating the peptide-resin with a palladium(0) catalyst, such as Pd(PPh3)4, in the presence of a scavenger (e.g., phenylsilane, dimedone) in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[9][18]
-
Causality: The Pd(0) catalyst facilitates an allyl transfer to the scavenger, which prevents re-allylation of the deprotected amine.[19] This leaves the Z-group on the N-terminus intact, allowing for specific chemistry to be performed on the side-chain amine.
Caption: General workflow for using Z-D-Dap(Alloc).DCHA in SPPS.
The Impact of the D-Diaminopropionic Acid Residue on Peptide Properties
The incorporation of non-proteinogenic amino acids like D-Dap is a powerful strategy in peptide design.[10][20][21] The D-Dap residue can confer several advantageous properties to the final peptide:
-
Enhanced Proteolytic Stability: Peptides containing D-amino acids are generally more resistant to degradation by proteases, which typically recognize L-amino acids. This can significantly increase the in vivo half-life of a peptide therapeutic.
-
Conformational Constraints: The unique stereochemistry and structure of D-Dap can induce specific turns or secondary structures in the peptide backbone, which can be crucial for receptor binding and biological activity.[10]
-
Modulation of Physicochemical Properties: The additional primary amine in the side chain of Dap introduces a positive charge at physiological pH. This can be used to modulate the overall charge, solubility, and interaction of the peptide with biological membranes or targets. For example, it has been used to create pH-sensitive vectors for gene delivery.[11]
Applications in Research and Drug Development
The unique characteristics of Z-D-Dap(Alloc).DCHA make it a valuable tool for a variety of advanced applications:
-
Synthesis of Branched and Cyclic Peptides: The orthogonal protection scheme is ideal for creating complex peptide topologies. The side-chain amine can be deprotected on-resin to serve as an anchor point for a second peptide chain or for cyclization with the N-terminus or another side chain.
-
Peptide Conjugation: The deprotected side-chain amine is a convenient handle for conjugating other molecules to the peptide, such as fluorophores for imaging, polyethylene glycol (PEG) to improve pharmacokinetics, or cytotoxic drugs for targeted delivery.
-
Development of Novel Antimicrobial Peptides (AMPs): The introduction of additional positive charges via Dap residues can enhance the interaction of AMPs with negatively charged bacterial membranes, potentially increasing their potency.[10]
-
Structure-Activity Relationship (SAR) Studies: By systematically replacing canonical amino acids like lysine with D-Dap, researchers can probe the structural and functional importance of specific residues and optimize peptide activity and stability.[10]
Conclusion: A Specialized Tool for Advanced Peptide Design
Z-D-Dap(Alloc).DCHA is more than just a protected amino acid; it is a sophisticated chemical tool that provides peptide chemists with a high degree of control over their synthetic strategy. By understanding the distinct roles of the Z-group, the D-Dap core, the Alloc group, and the DCHA salt, researchers can harness the power of orthogonal chemistry to build complex, novel peptides with enhanced properties. Its application enables the exploration of new chemical space in peptide-based drug discovery and fundamental biochemical research, paving the way for the next generation of peptide therapeutics and research probes.
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National Institutes of Health. (n.d.). Effect of Diaminopropionic acid (Dap) on the Biophysical Properties of a Modified Synthetic Channel-Forming Peptide. Retrieved from [Link]
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ResearchGate. (2019, May 7). (PDF) Synthesis and Applications of Synthetic Peptides. Retrieved from [Link]
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PubMed. (n.d.). De novo protein design: crystallographic characterization of a synthetic peptide containing independent helical and hairpin domains. Retrieved from [Link]
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